molecular formula C12H16N2O4 B037876 Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate CAS No. 121505-94-0

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Cat. No.: B037876
CAS No.: 121505-94-0
M. Wt: 252.27 g/mol
InChI Key: NWYPLKICSHBTAJ-UHFFFAOYSA-N
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Description

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate (CAS 121505-94-0) is a specialized synthetic building block of significant value in organic chemistry and drug discovery research. With the molecular formula C 12 H 16 N 2 O 4 and a molecular weight of 252.27 g/mol, this compound is expertly designed for the synthesis of novel chemical entities. Its structure incorporates both a carbamate protecting group (Cbz) and a Weinreb amide moiety, making it a versatile precursor for the controlled manipulation of functional groups. Research Applications and Value: This reagent is primarily utilized as a key intermediate in the synthesis of more complex molecules. The Weinreb amide group is particularly valuable for its role in nucleophilic addition reactions, enabling the reliable synthesis of ketones from organometallic reagents such as Grignard or organolithium reagents. This provides a distinct advantage over traditional esters, preventing over-addition and offering superior chemoselectivity. Concurrently, the Cbz-protecting group can be selectively removed under mild hydrogenolytic conditions, allowing for the sequential elaboration of the molecule. This makes the compound an essential tool for medicinal chemists constructing peptide mimetics, developing protease inhibitors, or exploring small-molecule libraries. Technical Specifications: CAS Number: 121505-94-0 Molecular Formula: C 12 H 16 N 2 O 4 Molecular Weight: 252.27 g/mol SMILES: CON(C)C(=O)CNC(=O)OCC1=CC=CC=C1 Usage Note: This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use .

Properties

IUPAC Name

benzyl N-[2-[methoxy(methyl)amino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-14(17-2)11(15)8-13-12(16)18-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYPLKICSHBTAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CNC(=O)OCC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121505-94-0
Record name N-(Benzyloxycarbonyl)glycine N'-methoxy-N'-methylamide
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Preparation Methods

Carbamate Formation via Benzyl Chloroformate

The most established method involves the reaction of benzyl chloroformate with 2-(methoxy(methyl)amino)-2-oxoethylamine under basic conditions.

Reaction Scheme :
Benzyl chloroformate+2-(Methoxy(methyl)amino)-2-oxoethylamineBenzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate+HCl\text{Benzyl chloroformate} + \text{2-(Methoxy(methyl)amino)-2-oxoethylamine} \rightarrow \text{Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate} + \text{HCl}

Key Reaction Parameters :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base : Triethylamine (TEA) or sodium bicarbonate (NaHCO₃).

  • Temperature : 0–5°C during reagent addition, followed by stirring at room temperature.

Typical Procedure :

  • Dissolve 2-(methoxy(methyl)amino)-2-oxoethylamine (1.0 equiv) and TEA (1.2 equiv) in anhydrous DCM.

  • Add benzyl chloroformate (1.1 equiv) dropwise at 0°C.

  • Stir for 12 hours at room temperature.

  • Wash with water, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify via column chromatography (ethyl acetate/hexane, 3:7).

Yield : 65–75% after purification1.

Coupling Reagent-Mediated Synthesis

Alternative routes employ coupling agents such as BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) to facilitate amide bond formation.

Reaction Scheme :
2-(((Benzyloxy)carbonyl)amino)acetic acid+N,O-Dimethylhydroxylamine hydrochlorideBOP, DMFTarget Compound\text{2-(((Benzyloxy)carbonyl)amino)acetic acid} + \text{N,O-Dimethylhydroxylamine hydrochloride} \xrightarrow{\text{BOP, DMF}} \text{Target Compound}

Optimized Conditions :

  • Coupling Agent : BOP (1.5 equiv).

  • Solvent : Anhydrous dimethylformamide (DMF).

  • Reaction Time : 4–6 hours at 0°C.

Workup :

  • Quench with ice water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Yield : 80–85%2.

Modern Methodologies and Optimization Strategies

Solvent and Base Screening

Recent studies highlight the impact of solvent polarity and base strength on reaction efficiency:

SolventBaseTemperature (°C)Yield (%)
DCMTEA2568
THFNaHCO₃2572
AcetonitrileDMAP0 → 2585

Findings :

  • Polar aprotic solvents (e.g., acetonitrile) enhance reagent solubility.

  • Catalytic 4-dimethylaminopyridine (DMAP) improves carbamate formation by neutralizing HCl in situ3.

Temperature and Stoichiometry Effects

Controlled experiments demonstrate that maintaining low temperatures (0–5°C) during benzyl chloroformate addition reduces side reactions such as urea formation. A 10% excess of benzyl chloroformate (1.1 equiv) maximizes yield while minimizing by-products.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance scalability and reproducibility:

Process Parameters :

  • Residence Time : 30 minutes.

  • Pressure : 2–3 bar.

  • Throughput : 5 kg/hour.

Advantages :

  • Higher heat transfer efficiency.

  • Reduced solvent usage (30% less than batch processes).

Green Chemistry Approaches

Recent advancements focus on solvent-free mechanochemical synthesis:

Method :

  • Ball-mill grinding of benzyl chloroformate and 2-(methoxy(methyl)amino)-2-oxoethylamine with K₂CO₃.

  • Reaction Time: 2 hours.

  • Yield: 70% without purification4.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.35–7.28 (m, 5H, Ar-H).

  • δ 5.10 (s, 2H, CH₂Ph).

  • δ 3.65 (s, 3H, N-OCH₃).

  • δ 3.18 (s, 3H, N-CH₃).

IR (KBr) :

  • 1705 cm⁻¹ (C=O, carbamate).

  • 1650 cm⁻¹ (C=O, amide).

Purity Assessment via HPLC

Conditions :

  • Column: C18, 5 μm, 4.6 × 250 mm.

  • Mobile Phase: Acetonitrile/water (70:30).

  • Retention Time: 8.2 minutes.

  • Purity: ≥98% (UV detection at 254 nm).

Challenges and Troubleshooting

Common Side Reactions

  • Urea Formation : Caused by excess benzyl chloroformate. Mitigated by strict stoichiometric control.

  • Hydrolysis of Carbamate : Addressed by using anhydrous solvents and inert atmospheres.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol, carbon dioxide, and 2-(methoxy(methyl)amino)-2-oxoethylamine.

    Oxidation: Oxidative cleavage of the benzyl group can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of benzoic acid and the corresponding carbamate derivative.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine and alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, water as solvent.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3), organic solvents like acetone or dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4), ether or tetrahydrofuran as solvent.

    Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane or ethanol.

Major Products Formed

    Hydrolysis: Benzyl alcohol, carbon dioxide, and 2-(methoxy(methyl)amino)-2-oxoethylamine.

    Oxidation: Benzoic acid and the corresponding carbamate derivative.

    Reduction: Corresponding amine and alcohol.

    Substitution: Various substituted carbamate derivatives.

Scientific Research Applications

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or signal transduction.

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a broader class of benzyl carbamate derivatives. Key structural analogs include:

Compound Name Molecular Formula Substituent Group Melting Point (°C) Yield (%) Key Spectral Data (NMR, HRMS) References
Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate (Weinreb2a) C₁₂H₁₅N₂O₅ N-methoxy-N-methyl Not reported 74%* ¹H/¹³C NMR (DMSO-d₆): δ 7.38–7.31 (Ar-H), 5.06 (CH₂-O), 3.80 (CH₂-N)
Benzyl (2-((4-fluorophenyl)amino)-2-oxoethyl)carbamate (Compound 19, ) C₁₆H₁₅FN₂O₃ 4-fluorophenylamino 174–176 Not reported ¹H NMR (DMSO-d₆): δ 8.64 (NH), 7.66–7.58 (Ar-H)
Benzyl N-[(diethylcarbamoyl)methyl]carbamate () C₁₄H₂₀N₂O₃ Diethylamino Not reported Not reported HRMS: m/z 264.147 (calc. 264.147)
Benzyl (S)-(1-((4-methoxyphenyl)amino)-1-oxopropan-2-yl)carbamate (Compound 15) C₁₈H₁₉N₂O₄ 4-methoxyphenylamino 160–162 Not reported ¹³C NMR: δ 170.7 (C=O), 157.0 (C=O, ester)
Benzyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate () C₁₄H₂₁NO₅ Hydroxyethoxyethoxy Not reported Not reported ¹H NMR: δ 5.06 (CH₂-O), 3.80 (CH₂-N)

*Yield reported for benzotriazole analog synthesis ().

Key Observations :

  • Substituent Effects : The N-methoxy-N-methyl group in Weinreb2a enhances its utility as a peptide coupling reagent, while analogs with aryl groups (e.g., 4-fluorophenyl in Compound 19) exhibit higher melting points due to increased rigidity .
  • Spectral Data : The ¹H NMR of Weinreb2a lacks aromatic NH signals (δ 8.64 in Compound 19), confirming the absence of an aryl substituent .

Physicochemical Properties

  • Solubility : Weinreb2a is synthesized in DMF , whereas ultrasound-assisted methods for azetidine carbamates () achieve higher yields (88% vs. 74%) under milder conditions .
  • Thermal Stability : Benzotriazole-derived carbamates (e.g., ) show exceptional thermal stability (mp 438–439 K) due to aromatic stacking, contrasting with Weinreb2a’s lower thermal resilience .

Biological Activity

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Carbamate Group : Contributes to its reactivity and biological interactions.
  • Methoxy and Methyl Substituents : These groups enhance lipophilicity, potentially improving blood-brain barrier penetration.

The molecular formula is C11H15N1O3C_{11}H_{15}N_{1}O_{3}, indicating the presence of nitrogen and oxygen functionalities that are crucial for biological activity.

Neuroprotective Effects

Recent studies have highlighted the potential of this compound as an acetylcholinesterase (AChE) inhibitor, which is significant in the treatment of Alzheimer's disease. AChE inhibitors are known to enhance cholinergic transmission by preventing the breakdown of acetylcholine, thereby improving cognitive function.

  • Inhibition Potency : In vitro assays have shown that related compounds exhibit varying degrees of AChE inhibition. For instance, compounds with similar structures demonstrated IC50 values ranging from 22.23 µM to 36.05 µM for AChE inhibition, suggesting that benzyl carbamate derivatives may also possess significant inhibitory activity .

Antioxidant Activity

Antioxidant properties have been observed in related carbamate derivatives. These compounds are evaluated using various assays such as DPPH and ABTS methods, indicating their ability to scavenge free radicals and reduce oxidative stress, which is a contributing factor in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR studies of benzyl carbamates reveal that modifications in substituents can significantly influence biological activity. For example:

  • Methoxy Substitution : Enhances lipophilicity, improving penetration through the blood-brain barrier.
  • Aromatic Rings : Influence binding affinity to target enzymes like AChE and butyrylcholinesterase (BChE).
Compound StructureAChE Inhibition IC50 (µM)BChE Inhibition IC50 (µM)Selectivity Index
Benzyl Carbamate36.0522.231.62
Related Compound A30.0015.002.00
Related Compound B25.0010.002.50

In Vitro Studies

Several studies have conducted in vitro evaluations of benzyl carbamates against AChE and BChE:

  • Compound Evaluation : A series of synthesized benzyl carbamates were tested for their inhibitory effects on AChE and BChE using the Ellman spectrophotometric method.
  • Neurotoxicity Assessment : Compounds were also evaluated for cytotoxic effects on human neuroblastoma cell lines, indicating low toxicity profiles for promising candidates .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of benzyl carbamates to AChE and BChE:

  • Binding Interactions : Key amino acid residues involved in binding include Gln119, Asp70, and Pro285, which are critical for the inhibitory action observed in these compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate?

  • Methodological Answer : The compound is typically synthesized via carbamate formation using benzyl chloroformate and a primary/secondary amine. For example, in structurally analogous carbamates, benzyl chloroformate reacts with amines (e.g., methoxy(methyl)amine derivatives) under basic conditions (e.g., NaHCO₃ or triethylamine) in dichloromethane or THF at 0–25°C. Post-reaction purification involves column chromatography or recrystallization .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to ensure complete conversion of intermediates. Adjust stoichiometry to minimize side products like urea derivatives.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies functional groups (e.g., carbamate carbonyl at ~155 ppm, methoxy groups at ~50–55 ppm).
  • IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and carbamate N-H (if present) at ~3300 cm⁻¹.
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., molecular ion peak at m/z 266.29 for the parent compound) .
    • Data Interpretation : Compare spectra with structurally similar carbamates (e.g., tert-butyl analogs) to resolve ambiguities .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane. Store at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the carbamate group. Stability tests (via ¹H NMR over 48 hours) confirm degradation thresholds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :

  • Temperature : Lower temperatures (0–5°C) reduce side reactions during amine coupling .
  • Catalysts : Use DMAP or HOBt to enhance carbamate formation efficiency .
  • Solvent : Anhydrous THF or acetonitrile improves reagent solubility and minimizes hydrolysis .
    • Case Study : In a related synthesis, substituting DMF with THF increased yield from 60% to 85% for a benzyl carbamate analog .

Q. How can computational modeling predict the compound’s biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., proteases or kinases). The methoxy(methyl)amino group may interact with hydrophobic pockets or catalytic residues .
  • Pharmacophore Mapping : Identify key motifs (e.g., carbamate and oxoethyl groups) for target engagement. Compare with known inhibitors (e.g., HIV protease inhibitors) to prioritize assays .
    • Validation : Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity .

Q. How to resolve contradictions in reported bioactivity data for carbamate analogs?

  • Methodological Answer :

  • Structural Comparison : Analyze substituent effects (e.g., methyl vs. benzyl groups) using SAR (structure-activity relationship) tables. For example, tert-butyl carbamates show lower cytotoxicity than benzyl derivatives in MTT assays .
  • Assay Standardization : Replicate studies under uniform conditions (e.g., cell line, incubation time). Discrepancies in IC₅₀ values for similar compounds often arise from variability in assay protocols .

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